

# Application Note: Comprehensive Characterization of 5-Methoxypentan-1-ol

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-methoxypentan-1-ol

CAS No.: 4799-62-6

Cat. No.: B1361378

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## Introduction

**5-Methoxypentan-1-ol** (CAS No. 4799-62-6) is a bifunctional organic compound featuring both a primary alcohol and an ether functional group.[1] Its structure,  $\text{CH}_3\text{O}(\text{CH}_2)_5\text{OH}$ , lends it unique physicochemical properties, making it a valuable intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and fragrances. The precise and accurate characterization of **5-methoxypentan-1-ol** is paramount to ensure its purity, identity, and suitability for its intended application. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-methoxypentan-1-ol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	118.17 g/mol	PubChem[1]
IUPAC Name	5-methoxypentan-1-ol	PubChem[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	161 °C	Wikipedia[2]
Density	0.92 g/cm <sup>3</sup>	Wikipedia[2]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule like **5-methoxypentan-1-ol**, proper column selection and derivatization (if necessary) are crucial for achieving good peak shape and resolution.

### Causality of Experimental Choices

The selection of a polar capillary column, such as one coated with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is essential. The polar nature of this stationary phase allows for effective interaction with the hydroxyl and ether functionalities of **5-methoxypentan-1-ol**, leading to better retention and separation from non-polar impurities. Electron ionization (EI) is chosen as the ionization method due to its ability to produce reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

### Experimental Protocol

Sample Preparation:

- Prepare a 1000 ppm stock solution of **5-methoxypentan-1-ol** in methanol.
- From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 100 ppm by serial dilution with methanol.
- For unknown samples, dilute with methanol to fall within the calibration range.

## Instrumentation and Parameters:

Parameter	Value
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	DB-WAX (30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness) or equivalent
Injector Temperature	250 °C
Injection Volume	1 $\mu$ L
Split Ratio	50:1
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 60 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Transfer Line Temp	250 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 30-200

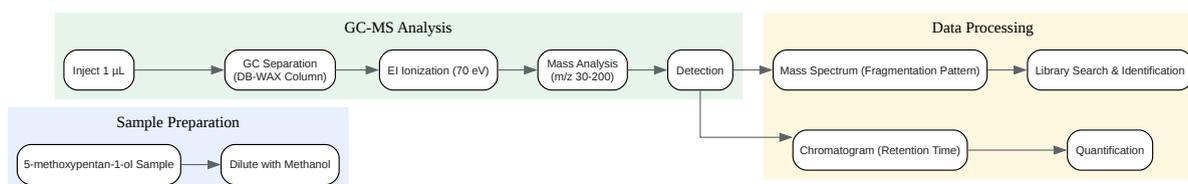
## Expected Results

The expected retention time for **5-methoxypentan-1-ol** under these conditions will be in the mid-to-late region of the chromatogram. The mass spectrum will exhibit a characteristic fragmentation pattern. The molecular ion peak ( $M^+$ ) at m/z 118 may be weak or absent due to the lability of the alcohol. Key fragment ions are expected at:

- m/z 45:  $[\text{CH}_2=\text{OCH}_3]^+$  - a common fragment for methyl ethers.
- m/z 71:  $[\text{M} - \text{OCH}_3 - \text{H}_2\text{O}]^+$  or other  $\text{C}_4$  fragments.

- m/z 87: [M - OCH<sub>3</sub>]<sup>+</sup>
- m/z 101: [M - OH]<sup>+</sup>

A representative GC-MS workflow is depicted in the following diagram.



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Caption: Workflow for GC-MS analysis of **5-methoxypentan-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### Causality of Experimental Choices

Deuterated chloroform (CDCl<sub>3</sub>) is a common and suitable solvent for **5-methoxypentan-1-ol**, as it is aprotic and effectively dissolves the analyte. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution for detailed analysis of the proton couplings.

## Experimental Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **5-methoxypentan-1-ol** in ~0.7 mL of CDCl<sub>3</sub>.
- Add a small amount of TMS as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Spectrometer	Bruker Avance 400 MHz or equivalent	Bruker Avance 100 MHz or equivalent
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Temperature	298 K	298 K
Pulse Program	zg30	zgpg30
Number of Scans	16	1024
Relaxation Delay	1.0 s	2.0 s

## Expected Spectra and Interpretation

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The predicted <sup>1</sup>H NMR spectrum of **5-methoxypentan-1-ol** will show distinct signals corresponding to the different proton environments.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.64	t, J $\approx$ 6.5 Hz	2H	-CH <sub>2</sub> -OH (a)
~3.40	t, J $\approx$ 6.5 Hz	2H	CH <sub>3</sub> O-CH <sub>2</sub> - (e)
~3.34	s	3H	CH <sub>3</sub> -O- (f)
~1.58	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -OH (b), - CH <sub>2</sub> -CH <sub>2</sub> -OCH <sub>3</sub> (d)
~1.40	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (c)
~1.9 (variable)	br s	1H	-OH

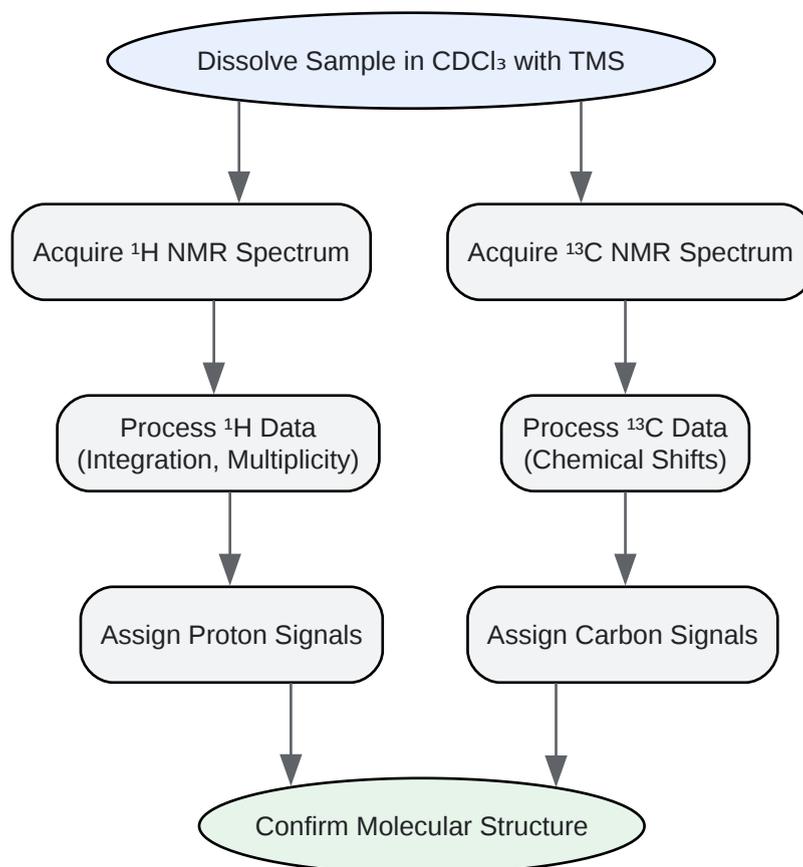
Structure with Proton Assignments: CH<sub>3</sub>(f)-O-CH<sub>2</sub>(e)-CH<sub>2</sub>(d)-CH<sub>2</sub>(c)-CH<sub>2</sub>(b)-CH<sub>2</sub>(a)-OH

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show six distinct signals, one for each carbon atom in a unique chemical environment.

Chemical Shift ( $\delta$ , ppm)	Assignment
~72.6	CH <sub>3</sub> O-CH <sub>2</sub> - (C5)
~62.9	-CH <sub>2</sub> -OH (C1)
~58.5	CH <sub>3</sub> -O- (C6)
~32.4	-CH <sub>2</sub> -CH <sub>2</sub> -OH (C2)
~29.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> OCH <sub>3</sub> (C4)
~22.6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (C3)

Structure with Carbon Assignments: C<sub>6</sub>H<sub>3</sub>-O-C<sub>5</sub>H<sub>2</sub>-C<sub>4</sub>H<sub>2</sub>-C<sub>3</sub>H<sub>2</sub>-C<sub>2</sub>H<sub>2</sub>-C<sub>1</sub>H<sub>2</sub>-OH

A logical workflow for NMR-based structural elucidation is presented below.



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Caption: Logical workflow for NMR-based structural elucidation.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

### Causality of Experimental Choices

Analysis is typically performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and provides high-quality spectra. The key functional groups to identify in **5-methoxypentan-1-ol** are the hydroxyl (-OH) group and the ether (C-O-C) linkage, as well as the aliphatic C-H bonds.

### Experimental Protocol

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a single drop of neat **5-methoxypentan-1-ol** onto the ATR crystal.

Instrumentation and Parameters:

Parameter	Value
Spectrometer	PerkinElmer Spectrum Two or equivalent
Accessory	ATR with diamond crystal
Scan Range	4000 - 400 $\text{cm}^{-1}$
Resolution	4 $\text{cm}^{-1}$
Number of Scans	16

## Expected Spectrum and Interpretation

The FTIR spectrum of **5-methoxypentan-1-ol** will display characteristic absorption bands for its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
~3330 (broad)	O-H stretch	Alcohol
2935, 2860	C-H stretch	Alkane
~1465	C-H bend	Alkane
~1115 (strong)	C-O stretch	Ether
~1060	C-O stretch	Primary Alcohol

The broadness of the O-H stretching band is due to hydrogen bonding between the alcohol molecules. The strong C-O stretching band around 1115  $\text{cm}^{-1}$  is characteristic of the ether linkage.

## High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity determination and quantification of **5-methoxypentan-1-ol**, especially in the presence of non-volatile impurities. Due to the lack of a strong chromophore in the molecule, a Refractive Index Detector (RID) or a Universal Evaporative Light Scattering Detector (ELSD) is required.

### Causality of Experimental Choices

A reversed-phase C18 column is a versatile choice for separating compounds with moderate polarity. An isocratic mobile phase of methanol and water provides a simple and robust method for elution. The RID is chosen for its ability to detect compounds with no UV absorbance by measuring the change in the refractive index of the mobile phase as the analyte elutes.

### Experimental Protocol

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **5-methoxypentan-1-ol** in the mobile phase (Methanol:Water, 50:50 v/v).
- Prepare calibration standards by diluting the stock solution with the mobile phase.
- Filter all samples and standards through a 0.45  $\mu\text{m}$  syringe filter before injection.

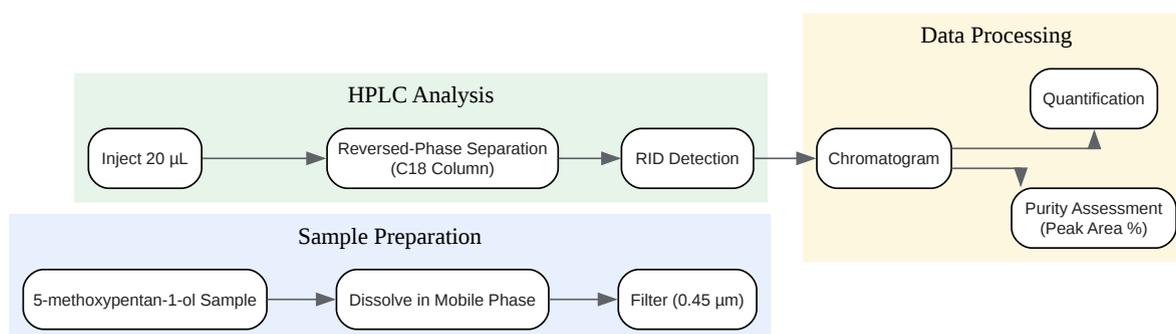
Instrumentation and Parameters:

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Refractive Index Detector (RID)
Column	ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 $\mu$ m) or equivalent
Mobile Phase	Isocratic - Methanol:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	20 $\mu$ L

## Expected Results

A single, well-defined peak for **5-methoxypentan-1-ol** should be observed in the chromatogram. The retention time will depend on the specific column and conditions used but is expected to be in the early to mid-eluting range. Purity can be assessed by the peak area percentage of the main peak relative to any impurity peaks.

The general workflow for HPLC analysis is illustrated below.



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Caption: General workflow for HPLC analysis of **5-methoxypentan-1-ol**.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **5-methoxypentan-1-ol**. The orthogonal techniques of GC-MS, NMR, FTIR, and HPLC collectively offer a high degree of confidence in the identity, structure, purity, and strength of the analyte. Adherence to these protocols will enable researchers and quality control scientists to ensure the quality and consistency of **5-methoxypentan-1-ol** for its use in further research and development.

## References

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## Sources

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